molecular formula C27H39F2N B14239066 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine CAS No. 431071-80-6

5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine

Cat. No.: B14239066
CAS No.: 431071-80-6
M. Wt: 415.6 g/mol
InChI Key: DYPNZXZEAICEMX-UIOOFZCWSA-N
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Description

5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 2,3-difluorooctyl group and a 4-octylphenyl group, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with the appropriate fluorinated and alkylated substituents. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups to alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium methoxide (NaOMe), organolithium reagents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine is unique due to its specific combination of fluorinated and alkylated substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

431071-80-6

Molecular Formula

C27H39F2N

Molecular Weight

415.6 g/mol

IUPAC Name

5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine

InChI

InChI=1S/C27H39F2N/c1-3-5-7-8-9-11-12-22-14-17-24(18-15-22)27-19-16-23(21-30-27)20-26(29)25(28)13-10-6-4-2/h14-19,21,25-26H,3-13,20H2,1-2H3/t25-,26-/m0/s1

InChI Key

DYPNZXZEAICEMX-UIOOFZCWSA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H]([C@H](CCCCC)F)F

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(CCCCC)F)F

Origin of Product

United States

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